pyridin-3-ylmethyl carbamimidothioate;dihydrochloride
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Overview
Description
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride is a chemical compound that belongs to the class of isothiourea derivatives. This compound is characterized by the presence of a pyridine ring attached to an isothiourea moiety. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-ylmethyl carbamimidothioate;dihydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with thiourea in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired isothiourea derivative. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiourea Derivatives: Formed through reduction reactions
Substituted Isothioureas: Formed through nucleophilic substitution reactions
Scientific Research Applications
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of pyridin-3-ylmethyl carbamimidothioate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including:
Covalent Bond Formation: The compound forms covalent bonds with active site residues of enzymes.
Non-covalent Interactions: The compound interacts with enzymes through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride is unique due to its specific isothiourea moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
Properties
Molecular Formula |
C7H11Cl2N3S |
---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C7H9N3S.2ClH/c8-7(9)11-5-6-2-1-3-10-4-6;;/h1-4H,5H2,(H3,8,9);2*1H |
InChI Key |
XYCNPMLNNCLETP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CSC(=N)N.Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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